1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea
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Overview
Description
1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxy group, and an oxopyrrolidinyl group
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the chlorophenyl and methoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea: Lacks the oxopyrrolidinyl group.
1-(2-Chlorophenyl)-3-(3-methoxyphenyl)urea: Lacks the oxopyrrolidinyl group and has a different substitution pattern.
1-(2-Chlorophenyl)-3-(4-(2-oxopyrrolidin-1-yl)phenyl)urea: Lacks the methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-16-11-12(8-9-15(16)22-10-4-7-17(22)23)20-18(24)21-14-6-3-2-5-13(14)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQFXSGAZAQBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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